4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione
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Overview
Description
4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione is a complex organic compound with a unique structure that includes a pyrazolidinedione core, substituted with various aromatic and aliphatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of p-sec-butylbenzoyl chloride with ethyl acetoacetate to form an intermediate, which is then reacted with hydrazine hydrate to yield the pyrazolidinedione core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic actions .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(p-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione
- 4-(2-(p-Isobutylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione
- 4-(2-(p-tert-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione
Uniqueness
4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione is unique due to the presence of the sec-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a more potent compound compared to its analogs .
Properties
CAS No. |
20358-38-7 |
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Molecular Formula |
C28H28N2O3 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
4-[3-(4-butan-2-ylphenyl)-3-oxopropyl]-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C28H28N2O3/c1-3-20(2)21-14-16-22(17-15-21)26(31)19-18-25-27(32)29(23-10-6-4-7-11-23)30(28(25)33)24-12-8-5-9-13-24/h4-17,20,25H,3,18-19H2,1-2H3 |
InChI Key |
UCCXYSDWSGFXNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(=O)CCC2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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